3-Butyloxetan-2-one
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Overview
Description
3-Butyloxetan-2-one is an organic compound belonging to the oxetanone family It is characterized by a four-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butyloxetan-2-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of aldehydes with ketene . Another method includes the intramolecular substitution of 3-bromoalkanoic acids . Additionally, the Adams cyclization of anti- and syn-3-hydroxyalkanoic acids can also be employed to prepare this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Butyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butyloxetan-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Butyloxetan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the strained four-membered ring, which makes it susceptible to ring-opening reactions. These reactions can lead to the formation of more stable products through the release of ring strain .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxetan-2-one
- 4-Methyloxetan-2-one
- 3,4-Dimethyloxetan-2-one
Uniqueness
3-Butyloxetan-2-one is unique due to its specific substitution pattern and the presence of a butyl group. This structural feature imparts distinct reactivity and properties compared to other oxetanones. The compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
102547-96-6 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-butyloxetan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-5-9-7(6)8/h6H,2-5H2,1H3 |
InChI Key |
FFZVPXMJDFPNJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC1=O |
Origin of Product |
United States |
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